molecular formula C20H16N4O B2582400 N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide CAS No. 2288709-96-4

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide

Cat. No. B2582400
CAS RN: 2288709-96-4
M. Wt: 328.375
InChI Key: LCRTUEXVVKVKBD-UHFFFAOYSA-N
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Description

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is a chemical compound with the CAS Number: 2288709-96-4 and Linear Formula: C20H16N4O . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 328.37 . The IUPAC name is N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide . The InChI Code is 1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) .


Physical And Chemical Properties Analysis

This compound is a solid substance that is white to beige in color . It has good aqueous solubility (24 μM) and blood-brain barrier (BBB) permeability in mice .

Scientific Research Applications

Radiosensitization in Gliomas

Background: Glioblastoma multiforme (GBM) is a highly aggressive brain cancer with limited treatment options. Radiotherapy is a common approach, but its effectiveness can be enhanced by targeting specific pathways.

Application: AZ32 acts as an orally bioavailable and blood-brain barrier-penetrating ATM inhibitor. By blocking the DNA damage response, it sensitizes GBM cells to radiation. Importantly, AZ32 demonstrates improved central nervous system (CNS) bioavailability compared to existing inhibitors. In vivo studies reveal that AZ32 enhances tumor radiosensitivity, particularly in glioma models expressing mutant p53 or having checkpoint-defective mutations. The compound induces apoptosis selectively in tumor cells, making it a promising candidate for GBM treatment .

Reversal of Multidrug Resistance (MDR) in Colorectal Cancer

Background: Multidrug resistance (MDR) is a major challenge in cancer therapy. Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, contributes to MDR.

Application: AZ32 sensitizes ABCG2-overexpressing colorectal cancer cells to ABCG2-substrate chemotherapeutic drugs. By inhibiting ABCG2, AZ32 reverses MDR. This finding opens avenues for overcoming drug resistance in cancer treatment .

Imidazo[1,2-a]pyrazine Scaffold in Organic Synthesis

Background: Imidazo[1,2-a]pyrazine is a versatile scaffold in organic chemistry, offering diverse reactivity.

Application: Researchers have explored AZ32’s imidazo[1,2-a]pyrazine core for synthetic methods and biological activity. Its multifarious properties make it an attractive scaffold for drug development and other applications .

Anti-Tubercular Activity

Background: Tuberculosis remains a global health concern. Novel compounds are sought to combat Mycobacterium tuberculosis.

Application: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including AZ32, were designed and evaluated for anti-tubercular activity. AZ32 shows promise in this context .

Safety and Future Prospects

AZ32’s safety profile, pharmacokinetics, and clinical feasibility warrant continued exploration. Developing a clinical-grade, BBB-penetrating ATMi for GBM treatment remains a priority.

Mechanism of Action

AZ32, a compound similar to N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide, is an orally active, potent and selective ataxia telangiectasia mutated (ATM) kinase inhibitor . It exhibits radiosensitizing efficacy in human & murine glioma cultures by blocking radiation-induced DNA damage response .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRTUEXVVKVKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide

Q & A

Q1: How does AZ32 interact with its target and what are the downstream effects?

A: AZ32 functions by inhibiting ATM kinase, a crucial component of the DNA damage response (DDR) pathway. [] ATM typically initiates repair mechanisms upon detecting DNA double-strand breaks (DSBs). By inhibiting ATM, AZ32 disrupts the DDR, leaving tumor cells vulnerable to radiation-induced damage and ultimately leading to increased cell death. [, ] This mechanism is particularly potent in tumor cells with mutations in p53 or other checkpoint control mechanisms, pushing them towards mitotic catastrophe. []

Q2: What is known about the efficacy of AZ32 in preclinical models?

A: AZ32 demonstrates promising preclinical efficacy. In mouse models of intracranial gliomas, oral administration of AZ32 alongside radiotherapy significantly improved survival compared to radiation alone. [, ] This positive outcome was observed in both syngeneic and human orthotopic glioma models. [] Importantly, AZ32's ability to penetrate the blood-brain barrier makes it particularly effective against intracranial tumors. [, ]

Q3: Does AZ32 show activity against multidrug resistance in cancer cells?

A: Research suggests that AZ32 can reverse multidrug resistance (MDR) mediated by the ABCG2 transporter in colorectal cancer. [] In cells overexpressing ABCG2, AZ32 increased the intracellular accumulation of the chemotherapeutic drugs mitoxantrone and doxorubicin. [] This effect was not due to changes in ABCG2 expression, suggesting a direct interaction between AZ32 and the transporter, potentially within its transmembrane domain. []

Q4: What are the implications of AZ32's blood-brain barrier penetration for its therapeutic potential?

A: The ability of AZ32 to effectively cross the blood-brain barrier is significant because it enables the drug to reach therapeutic concentrations within the central nervous system. [, ] This is particularly important for treating brain tumors like glioblastoma multiforme (GBM), which are often resistant to conventional therapies due to limited drug penetration. [, ] AZ32’s ability to access the brain, combined with its radiosensitizing properties, makes it a promising candidate for GBM treatment. [, ]

Q5: What are the potential benefits of AZ32's selective action on tumor cells?

A: Preclinical studies suggest that AZ32 might preferentially sensitize tumor cells to radiation while sparing healthy brain tissue. [, ] This selectivity stems from the observation that ATM deficiency might protect neurons from radiation-induced apoptosis. [] While further research is needed to confirm this protective effect, it highlights the potential of AZ32 to improve the therapeutic ratio in GBM treatment.

  1. Durant et al. (2016) Abstract 3041: Blood-brain barrier penetrating ATM inhibitor (AZ32) radiosensitises intracranial gliomas in mice.
  2. Durant et al. (2018) Orally Bioavailable and Blood–Brain Barrier-Penetrating ATM Inhibitor (AZ32) Radiosensitizes Intracranial Gliomas in Mice.
  3. Li et al. (2021) AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer.

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